molecular formula C24H31N3O2 B11005023 1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

Cat. No.: B11005023
M. Wt: 393.5 g/mol
InChI Key: OCJZRQHVNUTNNL-RMKNXTFCSA-N
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Description

1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE is a complex organic compound with a unique structure that combines piperazine, pyrrole, and tetrahydropyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperazine Moiety: This can be achieved by reacting an appropriate amine with a halogenated precursor under basic conditions.

    Introduction of the Pyrrole Ring: This step involves the reaction of a suitable pyrrole derivative with the intermediate formed in the previous step.

    Formation of the Tetrahydropyran Ring: This can be accomplished through cyclization reactions involving appropriate diol or ether precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrole rings, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or psychiatric disorders.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE is unique due to its combination of piperazine, pyrrole, and tetrahydropyran rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone

InChI

InChI=1S/C24H31N3O2/c28-23(21-24(10-19-29-20-11-24)27-13-4-5-14-27)26-17-15-25(16-18-26)12-6-9-22-7-2-1-3-8-22/h1-9,13-14H,10-12,15-21H2/b9-6+

InChI Key

OCJZRQHVNUTNNL-RMKNXTFCSA-N

Isomeric SMILES

C1COCCC1(CC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)N4C=CC=C4

Canonical SMILES

C1COCCC1(CC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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